4-chloro-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-hydroxybenzamide
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Overview
Description
4-chloro-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-hydroxybenzamide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
The synthesis of 4-chloro-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-hydroxybenzamide typically involves the condensation reaction between 4-chloro-2-hydroxybenzaldehyde and 2-chloro-6-fluoroaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
4-chloro-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the Schiff base into the corresponding amine.
Scientific Research Applications
4-chloro-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-hydroxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antimicrobial and anticancer properties.
Materials Science: The compound can be used in the synthesis of coordination polymers and metal-organic frameworks, which have applications in catalysis, gas storage, and separation technologies.
Analytical Chemistry: Schiff bases are often used as ligands in coordination chemistry, and this compound can be employed in the development of sensors and analytical methods for detecting metal ions.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-hydroxybenzamide involves its interaction with biological targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
4-chloro-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-hydroxybenzamide can be compared with other Schiff bases such as:
4-chloro-N-[(8-phenylmethoxy-2-quinolinyl)methylideneamino]benzamide: This compound has a similar structure but with different substituents, leading to variations in its biological activity and applications.
2-chloro-4-nitrophenol: This compound is another example of a chlorinated aromatic compound with different functional groups, resulting in distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FN2O2/c15-8-4-5-9(13(20)6-8)14(21)19-18-7-10-11(16)2-1-3-12(10)17/h1-7,20H,(H,19,21)/b18-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQCFRYFGXWNSH-CNHKJKLMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=C(C=C(C=C2)Cl)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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